molecular formula C6H15N3O4S B7812623 2-cyclopentylguanidine;sulfuric acid CAS No. 5422-62-8

2-cyclopentylguanidine;sulfuric acid

Cat. No.: B7812623
CAS No.: 5422-62-8
M. Wt: 225.27 g/mol
InChI Key: ASQLDMGODIWUCL-UHFFFAOYSA-N
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Description

2-cyclopentylguanidine;sulfuric acid is a chemical compound with the molecular formula C6H15N3O4S. It is a guanidine derivative, characterized by the presence of a cyclopentyl group attached to the guanidine moiety. Guanidine compounds are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives, including 2-cyclopentylguanidine;sulfuric acid, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with cyclopentylamine under specific conditions to yield the desired guanidine compound .

Industrial Production Methods: Industrial production of guanidine derivatives often employs catalytic guanylation reactions. These reactions involve the use of transition metal catalysts to facilitate the formation of the C-N bond between the amine and the guanidine precursor. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-cyclopentylguanidine;sulfuric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the guanidine group to an amine.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides can react with the guanidine group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted guanidines .

Scientific Research Applications

2-cyclopentylguanidine;sulfuric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopentylguanidine;sulfuric acid involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple resonance structures, allowing it to stabilize interactions with various biological molecules. This property makes it effective in binding to DNA and inhibiting specific enzymes .

Comparison with Similar Compounds

    Cyclopentylamine: A simpler amine derivative without the guanidine group.

    Cyclopentylguanidine: Similar structure but without the sulfate group.

    Guanidine Hydrochloride: A common guanidine derivative used in protein denaturation studies.

Uniqueness: 2-cyclopentylguanidine;sulfuric acid is unique due to the presence of both the cyclopentyl and guanidine groups, which confer high basicity and the ability to form stable hydrogen bonds. The sulfate group further enhances its solubility and reactivity in aqueous environments, making it versatile for various applications .

Properties

IUPAC Name

2-cyclopentylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.H2O4S/c7-6(8)9-5-3-1-2-4-5;1-5(2,3)4/h5H,1-4H2,(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQLDMGODIWUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279260
Record name 2-cyclopentylguanidine sulfate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-62-8
Record name NSC11997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyclopentylguanidine sulfate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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